molecular formula C6H6N2O3 B1601168 Methyl 5-formyl-1h-pyrazole-3-carboxylate CAS No. 75436-40-7

Methyl 5-formyl-1h-pyrazole-3-carboxylate

Cat. No. B1601168
CAS RN: 75436-40-7
M. Wt: 154.12 g/mol
InChI Key: CCJLAYQZMSHUJW-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-1h-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol. It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis process involves the coupling of compound 12 with a series of carboxylic acids 11a – 11n in the presence of 1-hydroxybenzotriazole, N - (3-dimethylaminopropyl)- N ′-ethylcarbodiimide hydrochloride and N, N -diisopropyl-ethylamine in DMF .


Molecular Structure Analysis

The molecular structure of “Methyl 5-formyl-1h-pyrazole-3-carboxylate” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms. More detailed structural information can be obtained from the MOL file: 1613464-60-0.mol .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“Methyl 5-formyl-1h-pyrazole-3-carboxylate” has a predicted boiling point of 313.3±27.0 °C and a predicted density of 1.27±0.1 g/cm3 . Its pKa is predicted to be -1.86±0.10 .

Safety And Hazards

“Methyl 5-formyl-1h-pyrazole-3-carboxylate” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazoles, including “Methyl 5-formyl-1h-pyrazole-3-carboxylate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

methyl 5-formyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-2-4(3-9)7-8-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJLAYQZMSHUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504260
Record name Methyl 5-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-1h-pyrazole-3-carboxylate

CAS RN

75436-40-7
Record name Methyl 5-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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